molecular formula C9H7IN2O2 B1376653 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1421312-17-5

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1376653
CAS No.: 1421312-17-5
M. Wt: 302.07 g/mol
InChI Key: FBPOEIDRMIQUKV-UHFFFAOYSA-N
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Description

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of iodine and methyl groups in its structure makes it a unique derivative with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones. This reaction is often catalyzed by acids such as p-toluenesulfonic acid (p-TSA) in solvents like dimethylformamide (DMF) at elevated temperatures (around 120°C) . The resulting intermediate can be further functionalized to introduce the iodine and methyl groups.

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve multicomponent reactions, oxidative coupling, and tandem reactions . These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Uniqueness

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the iodine and methyl groups, which impart specific chemical properties and biological activities. These modifications can enhance its reactivity and potential therapeutic effects compared to other similar compounds .

Properties

IUPAC Name

8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPOEIDRMIQUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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